molecular formula C4H9NSSi B1198659 (Trimethylsilyl)isothiocyanate CAS No. 2290-65-5

(Trimethylsilyl)isothiocyanate

Cat. No. B1198659
CAS RN: 2290-65-5
M. Wt: 131.27 g/mol
InChI Key: XLTUPERVRFLGLJ-UHFFFAOYSA-N
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Description

(Trimethylsilyl)isothiocyanate is a versatile reagent used extensively in organic synthesis, particularly in the synthesis of heterocycles, thiocyanation, and isothiocyanation reactions. Its advantages include moderated toxicity, chemical stability, high tolerance with various functional groups, and ease of handling (Freitas, 2016).

Synthesis Analysis

Reactions of (trimethylsilyl)isothiocyanate with aldehydes catalyzed by Lewis acid produce α,α′-diisothiocyanato ethers efficiently. Similarly, unsymmetrical α-isothiocyanato ethers can be synthesized from reactions with acetals (Nishiyama & Oba, 1987).

Molecular Structure Analysis

The molecular structure of trimethylsilylisocyanate has been redetermined in the gas phase through electron diffraction, offering detailed insights into its bond distances and angles, indicating a slightly tilted Me3Si group from full C3v symmetry (Cradock, Huntley, & Durig, 1985).

Chemical Reactions and Properties

(Trimethylsilyl)isothiocyanate facilitates a wide range of chemical reactions, including conjugate isothiocyanation of enones, offering a simple approach for the synthesis of β-isothiocyanato carbonyl products under mild conditions. This process avoids the use of highly toxic acids and bases, showing wide functional group tolerance (Li et al., 2023).

Physical Properties Analysis

While specific details on physical properties were not directly found in the search, the mentioned papers discuss various properties related to its reactivity and stability which indirectly inform about its physical nature, such as moderated toxicity and chemical stability (Freitas, 2016).

Chemical Properties Analysis

The chemical properties of (trimethylsilyl)isothiocyanate, such as its reactivity with aldehydes, acetals, and enones, highlight its utility in synthesizing diverse organic compounds. Its stability and compatibility with various functional groups make it a valuable tool in organic synthesis (Freitas, 2016); (Nishiyama & Oba, 1987); (Li et al., 2023).

Scientific Research Applications

  • Heterocycle Synthesis : TMSNCS is notably used in synthesizing heterocycles. Its chemical stability, moderate toxicity, and high tolerance to various functional groups make it a valuable reagent in this field (Freitas, 2016).

  • Thiocyanation and Isothiocyanation Reactions : It is frequently employed in thiocyanation and isothiocyanation reactions, demonstrating versatility and ease of handling (Freitas, 2016).

  • Trifluoromethylthiocyanation of Alkenes : In the synthesis of CF3-containing alkyl thiocyanates, TMSNCS acts as a thiocyanating agent. This method is highly selective and efficient for direct trifluoromethylthiocyanation of alkenes (Liang et al., 2015).

  • Synthesis of Isothiocyanato-Substituted Ethers : TMSNCS reacts with aldehydes and acetals to produce symmetrically and unsymmetrically isothiocyanato-substituted ethers, showcasing its reactivity and application in synthesizing complex organic compounds (Nishiyama & Oba, 1987).

  • Characterization of Alkyl- and Aminoalkylphosphonates : TMSNCS derivatives are used for characterizing alkylphosphonates and aminoalkylphosphonates through gas chromatography and mass spectrometry, highlighting its role in analytical chemistry (Harvey & Horning, 1973).

  • Preparation of Silylated Methyl Isothiocyanates : The preparation and reaction of various trimethylsilyl methyl isothiocyanates with aldehydes, ketones, and imines have been studied, further demonstrating the compound's utility in creating diverse organic structures (Hirao et al., 1982).

Safety And Hazards

TMSNCS is toxic if swallowed, inhaled, or in contact with skin. It is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There are several papers that discuss the potential applications and future directions of TMSNCS. For example, a paper on ResearchGate discusses the versatility of TMSNCS as a reagent, especially in heterocycle synthesis . Another paper discusses the use of TMSNCS for the one-pot synthesis of mercapto-1,2,4-triazoles . These papers provide a good starting point for understanding the potential future directions of TMSNCS research.

properties

IUPAC Name

isothiocyanato(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NSSi/c1-7(2,3)5-4-6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTUPERVRFLGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062307
Record name Isothiocyanatotrimethylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsilyl isothiocyanate

CAS RN

2290-65-5
Record name Isothiocyanatotrimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2290-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylsilylisothiocyanate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, isothiocyanatotrimethyl-
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Record name Isothiocyanatotrimethylsilane
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Record name Trimethylsilyl isothiocyanate
Source European Chemicals Agency (ECHA)
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Record name Trimethylsilyl isothiocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Trimethylsilyl)isothiocyanate
Reactant of Route 2
(Trimethylsilyl)isothiocyanate
Reactant of Route 3
(Trimethylsilyl)isothiocyanate

Citations

For This Compound
383
Citations
K Kimura, K Katada, SH Bauer - Journal of the American Chemical …, 1966 - ACS Publications
The molecular structures of (CH3) 3SiNCS and (CH3) 3SiNCO in the gaseous state were determined by electron diffraction using sector-microphotometer data. Neither species was …
Number of citations: 70 pubs.acs.org
DR Guda, T Wang, HM Cho, ME Lee - Tetrahedron Letters, 2012 - Elsevier
… Various hydrazides efficiently reacted with trimethylsilyl isothiocyanate (TMSNCS) under basic condition to give mercapto-1,2,4-triazoles in high yields. … -diazides.4, 5 Among all silicon …
Number of citations: 32 www.sciencedirect.com
RK Ramagiri, RR Vedula… - Phosphorus, Sulfur, and …, 2015 - Taylor & Francis
… of 3-(2-amino-4-thiazolyl)coumarins has been reported from 3-(2-bromoacetyl)-2H-chromen-2-ones primary amines and using commercially available trimethylsilyl isothiocyanate. The …
Number of citations: 11 www.tandfonline.com
K Nishiyama, M Oba - Bulletin of the Chemical Society of Japan, 1987 - journal.csj.jp
… Substitution Reaction of Organic Halide by Trimethylsilyl Isothiocyanate: Formation of Thiocyanate and Its Rearrangement to Isothiocyanatet … Reaction of Benzyl Bromides and …
Number of citations: 15 www.journal.csj.jp
K Nishiyama, M Oba - Bulletin of the Chemical Society of Japan, 1987 - journal.csj.jp
The reactions of trimethylsilyl isothiocyanate (TMSTC) with aldehydes catalyzed by Lewis acid gave α,α′-diisothiocyanato ethers in good to excellent yields. Similarly, unsymmetrical α-…
Number of citations: 20 www.journal.csj.jp
Y Ito, A Touyama, M Uku, H Egami… - Chemical and …, 2019 - jstage.jst.go.jp
Thiocyanation of aromatic compounds has been investigated using the combination of 1-chloro-1, 2-benziodoxol-3-(1H)-one (1) and (trimethylsilyl) isothiocyanate (TMSNCS). The …
Number of citations: 13 www.jstage.jst.go.jp
V Golubev, F Zubkov, M Krasavin - Tetrahedron Letters, 2013 - Elsevier
… A simple, three-component synthesis of 2-aminothiazoles using trimethylsilyl isothiocyanate … The first multicomponent, solution-phase protocol to prepare privileged 2-aminothiazoles …
Number of citations: 13 www.sciencedirect.com
H Tian, J Yu, H Yang, C Zhu… - Advanced Synthesis & …, 2016 - Wiley Online Library
… (a) Treatment of 1a with 2a and trimethylsilyl isothiocyanate in the presence of TEMPO under the standard conditions. (b) Reaction of 1a with 2a and trimethylsilyl isothiocyanate at room …
Number of citations: 20 onlinelibrary.wiley.com
N Prusinowska, J Gawronski - Synthetic Communications®, 2009 - Taylor & Francis
Ring opening of N-substituted aziridines and cyclohexene oxide with trimethylsilyl isothiocyanate proceeds without the use of any catalyst under mild conditions to give N-substituted …
Number of citations: 7 www.tandfonline.com
NV Zyk, AY Gavrilova, OA Mukhina… - Russian Chemical …, 2010 - Springer
… Trimethylsilyl isothiocyanate was obtained in situ from sodium … The formation of trimethylsilyl isothiocyanate in the reaction … slowly added to trimethylsilyl isothiocyanate obtained in situ …
Number of citations: 6 link.springer.com

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